molecular formula C6H6F2N2 B13484346 (2,6-Difluoropyridin-3-yl)methanamine

(2,6-Difluoropyridin-3-yl)methanamine

Cat. No.: B13484346
M. Wt: 144.12 g/mol
InChI Key: ZTRSKJHVUIEEJC-UHFFFAOYSA-N
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Description

(2,6-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H6F2N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoropyridin-3-yl)methanamine typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoropyridin-3-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Difluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,6-Difluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Difluoropyridin-3-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives.

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

(2,6-difluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2

InChI Key

ZTRSKJHVUIEEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CN)F)F

Origin of Product

United States

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